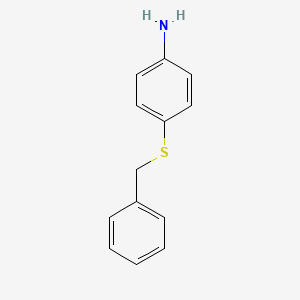

4-(Benzylsulfanyl)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKMPBRPOSHHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408165 | |

| Record name | 4-(benzylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-71-8 | |

| Record name | 4-(benzylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzylsulfanyl Aniline

Established Synthetic Routes to 4-(Benzylsulfanyl)aniline

Traditional methods for the synthesis of this compound rely on well-documented and robust chemical transformations. These routes are foundational in organic synthesis and include nucleophilic aromatic substitution, direct coupling strategies, and reductive processes.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming aryl-sulfur bonds. masterorganicchemistry.com This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.compressbooks.pub For the synthesis of a precursor to this compound, this typically involves an aromatic ring activated by a strong electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen). masterorganicchemistry.com

A plausible SNAr route begins with a para-substituted nitrobenzene, for instance, 4-fluoronitrobenzene. The fluorine atom serves as an excellent leaving group, and the para-nitro group provides the necessary electronic activation for the aromatic ring to be susceptible to nucleophilic attack. The nucleophile, in this case, would be the benzylthiolate anion, generated from benzyl (B1604629) mercaptan using a base like sodium hydride (NaH) or sodium ethoxide (NaOEt). The thiolate attacks the carbon atom bearing the fluorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. scribd.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding 4-(Benzylsulfanyl)nitrobenzene. This intermediate is then reduced to the target aniline (B41778), a process detailed in section 2.1.3.

Table 1: Representative Reaction Conditions for SNAr Synthesis of 4-(Benzylsulfanyl)nitrobenzene This table is a representative example based on general SNAr principles; specific conditions may vary.

| Starting Material | Nucleophile Source | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | Benzyl Mercaptan | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | 4-(Benzylsulfanyl)nitrobenzene |

Thiolation-Aniline Coupling Strategies

Direct coupling strategies offer a more convergent approach to this compound. One such method involves the reaction of 4-aminobenzenethiol with a benzyl halide. In this reaction, the thiol group of 4-aminobenzenethiol is typically deprotonated with a base, such as sodium ethoxide, to form a more nucleophilic thiolate. clockss.org This thiolate then reacts with a benzyl halide, like benzyl bromide or benzyl chloride, in a standard SN2 reaction to form the desired C-S bond.

This method is analogous to the reported synthesis of the isomer, 2-(Benzylsulfanyl)aniline, where 2-aminobenzenethiol is treated with sodium ethoxide in ethanol, followed by the addition of a benzyl halide, and the mixture is heated under reflux to yield the final product. clockss.org This approach is advantageous as it builds the molecule from precursors that already contain the amine and thiol functionalities, avoiding the need for a separate reduction step.

Table 2: General Conditions for Thiolation-Aniline Coupling Based on the analogous synthesis of 2-(Benzylsulfanyl)aniline. clockss.org

| Aniline Precursor | Benzylating Agent | Base | Solvent | Condition |

|---|

Reductive Pathways to the Amine Moiety

One of the most common and reliable methods for preparing primary anilines is through the reduction of the corresponding nitro compound. This strategy is widely applied in the synthesis of this compound, where the precursor, 4-(Benzylsulfanyl)nitrobenzene, is first synthesized (often via the SNAr route described in 2.1.1) and then the nitro group is reduced to an amine.

A variety of reducing agents can be employed for this transformation, with the choice often depending on factors like cost, scale, and functional group tolerance.

Metal-Acid Systems: Classic conditions involve the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl).

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is often clean and high-yielding but requires specialized equipment for handling hydrogen gas.

Metal Salts: Tin(II) chloride (SnCl₂) is an effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. open.ac.uk For example, the reduction of related nitro-benzylsulfonyl compounds to their aniline derivatives has been successfully achieved using tin(II) chloride. open.ac.uk

Table 3: Common Reducing Agents for Nitro to Amine Conversion

| Reducing Agent | Solvent(s) | Typical Conditions |

|---|---|---|

| Iron (Fe) / Hydrochloric Acid (HCl) | Water, Ethanol | Heating |

| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Room Temperature or Heating |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the development of more efficient and environmentally benign methods. For the synthesis of this compound, this includes the use of transition metal catalysts to facilitate C-S bond formation and the adoption of green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and C-S bond formation is no exception. mdpi.com These methods can often proceed under milder conditions than traditional SNAr reactions and exhibit broad substrate scope. nih.gov Palladium, copper, and nickel-based catalytic systems are the most common for forging aryl-sulfur bonds. mdpi.comrsc.org

A typical strategy involves the cross-coupling of an aryl halide (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) or its equivalent (like an aryl triflate) with benzyl mercaptan.

Palladium-catalyzed reactions , often referred to as Buchwald-Hartwig-type aminations for C-N bonds, have analogous systems for C-S coupling that utilize palladium precatalysts and specialized phosphine (B1218219) ligands. mdpi.com

Copper-catalyzed coupling , an evolution of the classical Ullmann condensation, is also widely used and can be more cost-effective than palladium. These reactions often use a copper(I) or copper(II) salt as the catalyst, sometimes in the presence of a ligand. rsc.org

Cobalt-catalyzed systems represent an emerging alternative, with reports of CoI₂(dppe) effectively catalyzing the coupling of aryl halides with thiols. researchgate.net

These reactions provide a direct route to the target aniline from readily available starting materials without the need for a strongly activating group like a nitro substituent.

Table 4: Comparison of Catalytic Systems for C-S Cross-Coupling

| Metal Catalyst | Typical Ligands | Advantages | Challenges |

|---|---|---|---|

| Palladium (Pd) | Phosphine-based (e.g., SPhos, Xantphos) | High activity, broad scope | High cost, potential for catalyst poisoning by sulfur mdpi.com |

| Copper (Cu) | Phenanthroline, Proline | Lower cost, robust | Can require higher temperatures, stoichiometric amounts in older methods |

Green Chemistry Approaches in Synthesis (e.g., solvent-free, biocatalytic)

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources. These concepts are being actively applied to the synthesis of anilines and related compounds. nih.gov

Biocatalysis: A significant advancement in green chemistry is the use of enzymes to perform chemical transformations. For the reductive pathway to anilines, nitroreductase (NR) enzymes offer a sustainable alternative to traditional methods that use precious-metal catalysts or high-pressure hydrogen gas. nih.gov An immobilized nitroreductase can be used in a continuous flow reactor at room temperature and atmospheric pressure in an aqueous buffer to reduce aromatic nitro compounds. nih.gov This chemoenzymatic approach could be applied to the reduction of 4-(Benzylsulfanyl)nitrobenzene, offering high chemoselectivity and significantly improved sustainability. nih.gov

Solvent-Free and Alternative Energy Methods: Another tenet of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Reactions can sometimes be performed neat (solvent-free), often by grinding solid reactants together or by heating them above their melting points. mdpi.com Additionally, alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov While specific examples for this compound are not prominent, the principles have been demonstrated for the synthesis of various anilines and Schiff bases, suggesting their potential applicability. researchgate.netchemrevlett.com

Table 5: Overview of Green Synthetic Approaches

| Approach | Key Feature | Example Application | Sustainability Benefit |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., Nitroreductase) | Reduction of 4-(Benzylsulfanyl)nitrobenzene | Operates in water at room temp.; avoids heavy metals and H₂ gas nih.gov |

| Solvent-Free Synthesis | Reactants are mixed without a solvent | Condensation of aldehydes and amines to form imines researchgate.net | Eliminates solvent waste; can increase reaction rates mdpi.com |

| Microwave Irradiation | Use of microwave energy to heat reaction | Synthesis of cyanoacetamides nih.gov | Rapid heating, shorter reaction times, reduced energy use |

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry to the synthesis of this compound and related substituted anilines presents a significant advancement over conventional batch processes. researchgate.netbeilstein-journals.orgnoelresearchgroup.comnih.gov This methodology offers enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. researchgate.netbeilstein-journals.orgd-nb.info In a typical continuous flow setup, solutions of the reactants, such as 4-aminothiophenol (B129426) and benzyl chloride, are pumped through a heated microreactor or a packed-bed reactor. chemrxiv.orgresearchgate.net The precise management of temperature, pressure, and residence time within the reactor allows for the fine-tuning of the reaction to maximize yield and minimize byproduct formation. researchgate.net

The inherent advantages of flow chemistry include superior heat and mass transfer, which is particularly beneficial for exothermic reactions. chemrxiv.org The small reaction volumes within the flow system mitigate the risks associated with the handling of potentially hazardous reagents and intermediates. researchgate.net Furthermore, the continuous nature of the process allows for the production of large quantities of the target compound over time without the need for large-scale reaction vessels. beilstein-journals.orgd-nb.info Research into the continuous flow synthesis of various aniline derivatives has demonstrated the versatility of this technique, with successful applications in a range of C-H activation and coupling reactions. noelresearchgroup.com While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles established for the synthesis of other substituted anilines and thioethers are directly applicable. researchgate.netbeilstein-journals.orgnoelresearchgroup.comchemrxiv.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving a high yield of pure this compound is critically dependent on the optimization of several reaction parameters. The key variables that influence the outcome of the synthesis include the choice of solvent, the type and amount of base used, the reaction temperature, and the stoichiometry of the reactants. researchgate.netresearchgate.net

The selection of an appropriate solvent is crucial as it must dissolve the reactants and facilitate the reaction while remaining inert. Common solvents for similar S-alkylation reactions include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity.

A base is typically required to neutralize the hydrogen chloride formed during the reaction between 4-aminothiophenol and benzyl chloride. Both organic bases, such as triethylamine (B128534) and diisopropylethylamine, and inorganic bases, like potassium carbonate and sodium hydroxide, have been used in analogous reactions. The strength and solubility of the base can affect the reaction kinetics and the profile of impurities.

Temperature plays a vital role; while higher temperatures generally increase the reaction rate, they can also promote the formation of unwanted byproducts. Therefore, an optimal temperature must be determined experimentally to balance reaction speed with product purity. The molar ratio of the reactants is another important factor. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can complicate the purification process. orgsyn.org

Systematic studies involving the variation of these parameters are essential to identify the optimal conditions for the synthesis of this compound. researchgate.netresearchgate.net

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Ethanol | Acetonitrile | Dimethylformamide |

| Base | Triethylamine | Potassium Carbonate | Sodium Hydroxide |

| Temperature | Room Temperature | 50 °C | 80 °C |

| Reactant Ratio (Aniline:Chloride) | 1:1 | 1:1.1 | 1.1:1 |

Purification Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical state of the compound and the nature of the impurities.

Recrystallization is a common and effective technique for purifying solid organic compounds. mnstate.edu The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified this compound crystallizes out, leaving the impurities dissolved in the solvent. mnstate.edu The selection of an appropriate solvent or a mixed solvent system is critical for successful recrystallization. mnstate.edu

Column chromatography is a powerful purification technique used to separate compounds based on their differential adsorption onto a stationary phase. thieme-connect.desapub.org For the purification of this compound, a column packed with silica (B1680970) gel is typically used, and the crude product is eluted with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. sapub.orgrsc.org The polarity of the eluent is gradually increased to separate the desired compound from impurities with different polarities. The progress of the separation is often monitored by thin-layer chromatography (TLC). sapub.org

Extraction is frequently employed as an initial workup step to remove inorganic salts and water-soluble impurities. The reaction mixture is typically dissolved in an organic solvent and washed with water or brine. google.com Acid-base extraction can also be used to separate acidic or basic impurities.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can provide quantitative information about the level of purity. d-nb.infoepa.gov

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(benzylsulfanyl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, and the amine protons.

Aniline Ring Protons: The protons on the aniline ring are anticipated to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. Based on data for 4-aminothiophenol (B129426), the protons ortho to the amino group would likely resonate at a lower chemical shift (more shielded) than the protons ortho to the sulfur atom.

Benzyl Ring Protons: The five protons of the benzyl group's phenyl ring are expected to produce a complex multiplet in the aromatic region, similar to what is observed for benzyl mercaptan and N-benzylaniline. rsc.org

Methylene Protons: A key singlet in the spectrum would be attributed to the two methylene (-CH₂-) protons of the benzyl group. In N-benzylaniline, this signal appears around 4.38 ppm. rsc.org A similar chemical shift is expected for this compound.

Amine Protons: The two amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of all carbon atoms in the molecule.

Aromatic Carbons: The spectrum is expected to show signals for the twelve aromatic carbons. The carbon atoms of the aniline ring will be influenced by both the amino and the benzylsulfanyl substituents. The carbon attached to the nitrogen (C-N) is expected to be significantly shielded, while the carbon attached to the sulfur (C-S) will also show a characteristic chemical shift. For comparison, in N-benzylaniline, the aromatic carbons of the aniline ring appear between 112.9 and 148.2 ppm. rsc.org

Methylene Carbon: A distinct signal for the methylene carbon (-CH₂-) is anticipated. In N-benzylaniline, this carbon resonates at approximately 48.4 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Ring (ortho to -NH₂) | ~6.6-6.8 (d) | ~115 |

| Aniline Ring (ortho to -S-) | ~7.1-7.3 (d) | ~130 |

| Benzyl Ring | ~7.2-7.4 (m) | ~127-129 |

| Methylene (-CH₂-) | ~4.0-4.4 (s) | ~40-50 |

| Amine (-NH₂) | Broad singlet | - |

| C-NH₂ | - | ~145-150 |

| C-S | - | ~125-135 |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

FT-IR Spectroscopy: The infrared spectrum of this compound would be expected to show the following key absorption bands:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Aromatic Stretching: Multiple sharp bands just above 3000 cm⁻¹.

C-H Aliphatic Stretching: Bands just below 3000 cm⁻¹ for the methylene group.

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: A band around 1600-1650 cm⁻¹.

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

C-S Stretching: A weaker band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. Key expected signals include:

S-C Stretching: A prominent band for the sulfur-carbon bond.

Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the phenyl rings.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Aliphatic C-H Stretch | <3000 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| N-H Bend | 1600-1650 | Weak |

| C-S Stretch | 600-800 | Moderate |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₃NS), the expected molecular weight is approximately 215.08 g/mol .

The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 215. A characteristic fragmentation pattern would involve the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. nih.gov Another significant fragment could arise from the cleavage of the C-S bond on the other side, yielding a 4-aminothiophenyl radical cation.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, the crystal structure of N-benzylaniline provides valuable insights into the potential solid-state conformation. researchgate.net In the crystal structure of N-benzylaniline, the two phenyl rings are oriented nearly perpendicular to each other. researchgate.net A similar arrangement might be expected for this compound to minimize steric hindrance between the two aromatic rings. The crystal packing would likely be influenced by hydrogen bonding involving the amine group and potentially weak C-H···π interactions.

Conformational Analysis and Stereochemical Considerations

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, the key conformational flexibility arises from the rotation around the C-S and S-C bonds of the thioether linkage.

Reactivity and Reaction Pathways of 4 Benzylsulfanyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of an amino group (-NH₂) attached to a benzene (B151609) ring, is electron-rich and highly susceptible to various chemical reactions. wikipedia.org The amino group acts as a powerful activating group, significantly influencing the reactivity of the aromatic ring and participating in nucleophilic reactions. chemistrysteps.combyjus.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group in aniline is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. chemistrysteps.comlibretexts.org In 4-(Benzylsulfanyl)aniline, the para-position is occupied by the benzylsulfanyl group. Therefore, electrophilic attack is directed primarily to the ortho-positions relative to the amino group (positions 3 and 5). The electron-donating nature of the amino group increases the electron density of the benzene ring, making it more reactive than benzene itself. wikipedia.orgbyjus.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with bromine water typically leads to poly-substitution due to the high activation of the ring. For instance, aniline reacts readily with bromine to form 2,4,6-tribromoaniline. byjus.com To achieve mono-substitution on a related aniline, the reactivity of the amino group is often tempered by acetylation first.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic. The strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com This can lead to a mixture of ortho, para, and meta products. chemistrysteps.com

Sulfonation: The sulfonation of aniline with concentrated sulfuric acid at elevated temperatures (around 190°C) predominantly yields the para-substituted product, sulfanilic acid. chemistrysteps.com This selectivity is thought to arise from the reaction of the trace amount of unprotonated aniline. chemistrysteps.com For this compound, sulfonation would be expected to occur at the ortho positions.

| Reaction Type | Typical Reagents | Expected Product Position on this compound | Notes |

| Halogenation | Br₂ in H₂O | 3,5-Dibromo-4-(benzylsulfanyl)aniline | High reactivity may lead to multiple substitutions. |

| Nitration | HNO₃, H₂SO₄ | Mixture of isomers | Formation of the anilinium ion complicates the reaction, leading to meta-products. |

| Sulfonation | Concentrated H₂SO₄, heat | 2-Amino-5-(benzylsulfanyl)benzenesulfonic acid | High temperatures are generally required. |

Nucleophilic Reactions of the Amino Group (e.g., acylation, alkylation, imine formation)

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. savemyexams.com This allows it to readily attack electrophilic centers.

Acylation: The amino group reacts with acylating agents like acyl chlorides or anhydrides to form amides. libretexts.org This reaction is often used to protect the amino group or to synthesize more complex molecules. For example, reacting this compound with acetyl chloride would yield N-(4-(benzylsulfanyl)phenyl)acetamide.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur but often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the newly formed secondary amine. savemyexams.com

Imine Formation: Primary amines, such as this compound, react with aldehydes and ketones in a nucleophilic addition-elimination reaction to form imines (Schiff bases). libretexts.org For instance, the reaction with benzaldehyde (B42025) would produce N-benzylidene-4-(benzylsulfanyl)aniline.

| Reaction Type | Reagent Example | Product Example | Functional Group Formed |

| Acylation | Acetyl chloride | N-(4-(benzylsulfanyl)phenyl)acetamide | Amide |

| Alkylation | Methyl iodide | Mixture including N-methyl-4-(benzylsulfanyl)aniline | Secondary/Tertiary Amine |

| Imine Formation | Benzaldehyde | N-benzylidene-4-(benzylsulfanyl)aniline | Imine (Schiff Base) |

Oxidation Chemistry of the Aniline Function

The aniline moiety is sensitive to oxidation, and the reaction products depend heavily on the oxidizing agent and reaction conditions. wikipedia.orgopenaccessjournals.com Oxidation can occur at the nitrogen atom or lead to polymerization. wikipedia.org

With strong oxidizing agents like chromic acid, aniline can be oxidized to quinone. wikipedia.org

Potassium permanganate (B83412) in a neutral solution can oxidize aniline to nitrobenzene, while in an alkaline solution, it can form azobenzene. wikipedia.orgopenaccessjournals.com

Oxidation with persulfates or in the presence of certain metallic salts can lead to the formation of polyaniline, a conductive polymer. wikipedia.org

| Oxidizing Agent | Typical Product from Aniline | Potential Product from this compound |

| Chromic Acid (H₂CrO₄) | p-Benzoquinone | Potential for ring oxidation, but complex products likely |

| Potassium Permanganate (KMnO₄), neutral | Nitrobenzene | 1-(Benzylsulfanyl)-4-nitrobenzene |

| Potassium Permanganate (KMnO₄), alkaline | Azobenzene | 1,2-Bis(4-(benzylsulfanyl)phenyl)diazene |

Reactivity of the Benzylsulfanyl Group

The benzylsulfanyl group (-S-CH₂-Ph) contains a sulfur atom that is susceptible to oxidation and a carbon-sulfur bond that can be cleaved under specific conditions.

Oxidation Reactions of the Sulfur Atom (e.g., sulfoxides, sulfones)

The sulfur atom in the thioether linkage can be readily oxidized to form sulfoxides and subsequently sulfones. This transformation alters the electronic properties and steric bulk of the substituent.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at controlled temperatures, can selectively oxidize the sulfide (B99878) to a sulfoxide, yielding 4-(benzylsulfinyl)aniline.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-CPBA) will further oxidize the sulfoxide to a sulfone, resulting in the formation of 4-(benzylsulfonyl)aniline. google.com

| Target Product | Typical Reagents | Resulting Compound | Sulfur Oxidation State |

| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | 4-(Benzylsulfinyl)aniline | +4 |

| Sulfone | 2+ eq. H₂O₂ or m-CPBA | 4-(Benzylsulfonyl)aniline | +6 |

Cleavage and Modification of the C-S Bond

The carbon-sulfur bond in the benzylsulfanyl group can be cleaved through various chemical methods.

Reductive Cleavage: The S-benzyl group is a common protecting group for thiols because it can be removed under reductive conditions. A classic method for this cleavage is the use of sodium metal in liquid ammonia (B1221849) (a Birch reduction). reddit.com This would transform this compound into 4-aminothiophenol (B129426).

Catalytic Hydrogenolysis: The benzyl-sulfur bond can also be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), although this method can sometimes be less efficient for C-S bonds compared to C-O or C-N bonds.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can promote the cleavage of the C-S bond, often in the presence of a scavenger.

Research has also explored the use of iron porphyrin complexes as catalysts that can promote competitive cyclopropanation and C-S bond cleavage reactions in related phenyl vinyl sulfides. sioc-journal.cn

| Cleavage Method | Typical Reagents | Product from this compound |

| Reductive Cleavage | Na in liquid NH₃ | 4-Aminothiophenol |

| Catalytic Hydrogenolysis | H₂, Pd/C | 4-Aminothiophenol |

| Raney Nickel Desulfurization | Raney Ni | Aniline |

Coordination Chemistry of the Sulfur Atom as a Ligand

The sulfur atom in a thioether linkage, such as the one present in this compound, features sp³ hybridized orbitals and two lone pairs of electrons, allowing it to function as a soft donor ligand in coordination chemistry. cymitquimica.com Thioether ligands readily form stable complexes with various metal ions, particularly soft transition metals. cymitquimica.com The coordination can occur as a σ donor, and depending on the metal's electronic state, π-acceptor or π-donor interactions are also possible. cymitquimica.com

However, a specific investigation into the coordination chemistry of this compound, where it acts as a ligand through its sulfur atom, is not well-documented in the reviewed scientific literature. Research in this area has been conducted on related isomers. For instance, the coordination of the ortho isomer, 2-(benzylsulfanyl)anilinide, with palladium(II) has been reported. scholaris.ca In this complex, the ligand chelates to the palladium center through both the sulfur atom and the deprotonated anilinide nitrogen, forming a stable five-membered ring. scholaris.ca A trinuclear palladium(II) complex involving this ortho isomer has also been synthesized and characterized, highlighting the capacity of the benzylsulfanyl-aniline scaffold to facilitate the formation of complex multinuclear structures. scholaris.caiucr.org

Without specific studies on the para-substituted isomer, it remains an open question how the different positioning of the amino group would influence the coordination behavior and the stability of potential metal complexes.

Mechanistic Investigations of Key Reactions

Reaction Kinetics and Thermodynamics

Reaction kinetics studies determine the rate of a chemical reaction and its dependence on factors like concentration, temperature, and catalysts. researchgate.net Thermodynamic analysis provides insight into the energy changes (enthalpy, entropy, and Gibbs free energy) that occur during a reaction, indicating its spontaneity and equilibrium position. mdpi.comnist.gov

For aniline and its derivatives, kinetic and thermodynamic parameters have been studied in various contexts, such as oxidative coupling and adsorption processes. mdpi.comkau.edu.sa For example, in the oxidation of some para-substituted anilines by chlorine dioxide, the reaction kinetics were found to be second order in aniline and first order in the oxidant. researchgate.net Thermodynamic analysis of aniline adsorption has shown the process to be exothermic. kau.edu.sa

Despite these studies on related compounds, specific kinetic and thermodynamic data for reactions involving this compound have not been reported. To determine these parameters, experiments would need to be conducted to measure reaction rates at various temperatures to construct an Arrhenius plot for the activation energy (Ea) and to use calorimetric or spectroscopic methods to determine thermodynamic values like ΔH* and ΔS*.

Table 1: Kinetic Data for Reactions of this compound

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Source |

|---|---|---|---|

| N/A | Data not available | Data not available | N/A |

No specific kinetic data for reactions of this compound were found in the reviewed literature.

Table 2: Thermodynamic Parameters for Reactions of this compound

| Reaction Type | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) | Source |

|---|---|---|---|---|

| N/A | Data not available | Data not available | Data not available | N/A |

No specific thermodynamic data for reactions of this compound were found in the reviewed literature.

Identification of Reaction Intermediates and Transition States

Reactive intermediates are short-lived, high-energy species that are formed during the conversion of reactants to products. cymitquimica.com Their identification is crucial for elucidating a reaction mechanism. dntb.gov.ua Common intermediates in organic reactions include carbocations, carbanions, free radicals, and nitrenes. cymitquimica.comasccollegekolhar.in Transition states are the highest energy structures along the reaction coordinate and cannot be isolated. cymitquimica.com

The identification of intermediates often relies on spectroscopic techniques or trapping experiments. accelachem.com For reactions involving aniline derivatives, intermediates such as ion/neutral complexes and radical cations have been proposed or identified in mass spectrometry studies and electrochemical oxidations. researchgate.netnih.gov For example, in the gas-phase dissociation of N-phenylcinnamides, an ion/neutral complex involving aniline was identified. researchgate.net Similarly, the oxidation of sulfides can proceed through λ6-sulfanenitrile intermediates. rsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the structures and energies of transition states and intermediates. researchgate.net However, no specific studies identifying or computationally modeling the intermediates or transition states in reactions of this compound were found.

Role of Catalysis in Enhancing Reactivity

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. rsc.org For aniline and thioether functionalities, a wide range of catalytic systems are employed.

The amino group of anilines can be a target for N-alkylation or N-arylation reactions, often catalyzed by metals like palladium or copper. researchgate.net For instance, the N-benzylation of aniline can be catalyzed by palladium complexes. researchgate.net Heterogeneous catalysts are also widely used, offering advantages in separation and reusability. sigmaaldrich.comchemguide.co.uk

The thioether group can also be involved in catalytic transformations. For example, palladium catalysts are used in cross-coupling reactions involving sulfur-containing compounds. researchgate.net Furthermore, the sulfur atom itself can direct catalytic C-H activation reactions. While these catalytic methods are well-established for the general classes of anilines and sulfides, specific studies detailing the application and optimization of catalysts for reactions at the nitrogen or sulfur centers of this compound are not described in the available literature.

Theoretical and Computational Chemistry Studies of 4 Benzylsulfanyl Aniline

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and energy levels can be obtained, which in turn dictates the molecule's geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Ground State Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry of molecules containing benzylsulfanyl groups. For instance, DFT calculations have been used to predict the ground state geometry of related molecules, showing good agreement between the optimized and X-ray diffraction-derived structures. This suggests that DFT can provide a reliable representation of the molecular structure of 4-(Benzylsulfanyl)aniline.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For a molecule with a similar benzylsulfanyl-triazolyl-indole scaffold, DFT calculations have demonstrated a strong correlation between the calculated and experimental geometric parameters, with correlation coefficients close to 1. mdpi.com This high level of accuracy indicates that the predicted geometrical parameters for this compound using a similar level of theory would be very close to the actual experimental values.

Table 1: Predicted Geometrical Parameters for a Benzylsulfanyl Moiety from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.816 | ||

| S-CH2 | 1.832 | ||

| CH2-Ph | 1.513 | ||

| C-S-C | 102.12 | ||

| S-CH2-C | 112.5 | ||

| N-C-C-S | -5.01 |

Note: Data is based on a closely related benzylsulfanyl derivative and serves as an illustrative example of typical values obtained from DFT calculations. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comthaiscience.info

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org In computational studies of molecules with benzylsulfanyl groups, the HOMO and LUMO energy levels are calculated to understand the electronic transitions and reactivity. For instance, in a study on a potential bioactive pyrimidine (B1678525) derivative containing a benzylsulfanyl group, the HOMO-LUMO energy gap was calculated to evaluate its electronic properties. researchgate.net For aniline (B41778) derivatives, a lower HOMO-LUMO gap is often associated with higher chemical reactivity and biological activity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: These values are for a triazine derivative and are presented to illustrate the typical output of a HOMO-LUMO analysis. irjweb.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization and hyperconjugative interactions. wisc.edu It provides a description of the Lewis-like bonding pattern and the charge distribution within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization.

Table 3: Example of NBO Analysis Output - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ*(C-H) | 8.13 |

Note: This is a simplified example from a tutorial on NBO analysis for methylamine (B109427) to illustrate the concept of stabilization energy from donor-acceptor interactions. wisc.edu

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules. By simulating vibrational and magnetic resonance spectra, theoretical calculations can aid in the interpretation of experimental data and provide a more detailed understanding of the underlying molecular structure and dynamics.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are valuable for assigning vibrational modes observed in experimental spectra. DFT methods are commonly used to compute the vibrational frequencies and intensities of a molecule in its optimized geometry. These calculated spectra can then be compared with experimental FT-IR and Laser-Raman spectra.

For complex molecules, the theoretical mode assignments, often obtained using potential energy distribution (PED) analysis, are essential for a correct interpretation of the experimental data. In a study of a pyrimidine derivative with a benzylsulfanyl group, the experimental FT-IR and Laser-Raman spectra were compared with theoretical spectra calculated using DFT. researchgate.net This comparison allowed for a detailed assignment of the vibrational modes. Similar computational studies on aniline have also shown good agreement between calculated and experimental vibrational frequencies. cuni.cz

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzylsulfanyl Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3050 | 3065 |

| C=N stretch | 2220 | 2245 |

| C-S stretch | 690 | 695 |

Note: The data is based on a study of 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile and serves as an example. researchgate.net

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can provide valuable support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts.

In a study of a pyrimidine derivative containing a benzylsulfanyl group, both ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental data obtained in a DMSO-d6 solution. researchgate.net The theoretical calculations were performed both in a vacuum and with a solvent model to account for the effect of the solvent on the chemical shifts. Such comparisons can help to confirm the molecular structure and provide insights into the electronic environment of the different nuclei. Experimental ¹³C NMR data for aniline shows characteristic chemical shifts for the aromatic carbons, which would be influenced by the benzylsulfanyl substituent in the target molecule. chemicalbook.com

Table 5: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C (ipso to NH2) | 146.7 | 145.2 |

| C (ortho to NH2) | 115.2 | 116.0 |

| C (meta to NH2) | 129.3 | 128.5 |

| C (para to NH2) | 118.6 | 119.1 |

Note: These values are for aniline and are provided as a reference for the expected chemical shifts in the aniline moiety of this compound.

Molecular Dynamics Simulations for Conformational Space and Flexibility

There is a notable absence of specific molecular dynamics simulation studies for this compound in the reviewed literature. Such studies would be crucial for understanding the conformational landscape and flexibility of the molecule. Molecular dynamics simulations could provide valuable insights into the energetically favorable conformations, the dynamics of the benzyl (B1604629) and aniline rings, and the flexibility of the thioether linkage. This information is fundamental for predicting how the molecule might interact with biological targets or other chemical species.

Reaction Mechanism Elucidation through Computational Modeling

A detailed computational elucidation of reaction mechanisms involving this compound has not been extensively reported. This includes critical analyses such as the localization of transition states and intrinsic reaction coordinate (IRC) analysis, which are essential for mapping the complete energy profile of a chemical reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Specific studies detailing the localization of transition states for reactions involving this compound, or performing IRC analysis to confirm the connection between transition states and the corresponding reactants and products, are not available. This type of analysis is vital for understanding the precise mechanism of a reaction at a molecular level.

Activation Energy and Reaction Pathway Determination

Consequently, without transition state and IRC data, the determination of activation energies and the definitive mapping of reaction pathways for this compound through computational methods are not documented. This information is critical for predicting the kinetics and feasibility of its chemical transformations.

Structure-Reactivity Relationship Studies through Computational Approaches

While general quantitative structure-activity relationship (QSAR) studies have been conducted on broader classes of aniline derivatives, specific computational studies focusing on the structure-reactivity relationship of this compound are scarce. Such studies would typically involve correlating various calculated molecular descriptors with experimentally observed reactivity. The lack of focused research in this area means that a detailed, computationally-derived understanding of how the structural features of this compound influence its chemical reactivity is yet to be established.

Derivatives and Analogues of 4 Benzylsulfanyl Aniline

Synthesis of Functionalized Derivatives at the Aniline (B41778) Nitrogen

The primary amino group of 4-(benzylsulfanyl)aniline is a key site for functionalization, readily undergoing reactions such as N-alkylation, N-acylation, and N-sulfonylation to yield secondary or tertiary amines, amides, and sulfonamides, respectively.

N-Alkylation: The direct N-alkylation of anilines can be achieved using various alkylating agents. A common method involves the reaction with alcohols in the presence of a catalyst. For instance, manganese pincer complexes have been shown to effectively catalyze the N-alkylation of anilines with a range of alcohols, including benzyl (B1604629) alcohol. urfu.ru This "borrowing hydrogen" or "hydrogen autotransfer" methodology is atom-efficient and sustainable. urfu.ru Another approach utilizes heterogeneous catalysts, such as Ni/O-clay, for the alkylation of aniline with benzyl alcohol. nih.gov Traditional methods using benzyl halides can also be employed, although they may sometimes lead to mixtures of mono- and di-substituted products if not carefully controlled. rsc.org

N-Acylation: The synthesis of N-acyl derivatives, or amides, is a fundamental transformation. These compounds are commonly prepared by treating the aniline with an acid anhydride (B1165640) or an acid chloride, often in the presence of a base. researchgate.netresearchgate.net This reaction is generally high-yielding and provides a straightforward route to stable amide derivatives of this compound. The resulting N-acyl group is a key moiety in medicinal chemistry and can serve as a protecting group in further synthetic transformations. researchgate.netresearchgate.net

N-Sulfonylation: Sulfonamides are another important class of derivatives, synthesized by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base. figshare.com More recent methods have explored the use of sulfinate salts as sulfonylation reagents under mild, photoredox-catalyzed conditions. nih.gov Visible-light-mediated reactions using sulfonyl fluorides have also been developed, highlighting the ongoing efforts to create more versatile and stable sulfonylation protocols. nih.gov

| Derivative Type | Reaction | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|---|

| N-Alkylation | Borrowing Hydrogen | Alcohol, Mn-pincer complex, t-BuOK, Toluene, 80 °C | N-Alkyl aniline | urfu.ru |

| N-Acylation | Acylation | Acid anhydride, catalytic H2SO4, Acetonitrile | N-Acyl sulfonamide (general) | researchgate.net |

| N-Sulfonylation | Sulfonylation | p-Toluenesulfonyl chloride, Aniline, Room Temp., Solvent-free | N-Sulfonyl aniline | figshare.com |

| N-Sulfonylation | Photoredox Sulfonylation | Sulfinate salt, Ir-photocatalyst, K2S2O8, Blue LEDs | N-Sulfonyl aniline | nih.gov |

Modifications on the Phenyl Ring of the Aniline Moiety

The aniline phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. However, the reactivity and regioselectivity are strongly influenced by the activating, ortho-, para-directing amino group and the deactivating thioether group.

Halogenation: Direct halogenation of anilines can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). These reactions can be controlled by stoichiometry to produce mono-, di-, or tri-halogenated products. For a substrate like this compound, the substitution would be directed to the positions ortho to the amino group (positions 3 and 5), as the para position is already occupied.

Nitration: The direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid is often problematic. The highly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. nih.govresearchgate.net This anilinium group is strongly deactivating and meta-directing, which can lead to a mixture of products and significant amounts of the meta-isomer. nih.gov To achieve selective para- or ortho-nitration, the amino group is typically protected first, for example, through acetylation to form an acetanilide. The less activating and more sterically hindered acetamido group directs nitration primarily to the para position. Subsequent hydrolysis of the amide restores the amino group. In the case of this compound, protection followed by nitration would be expected to yield 2-nitro-4-(benzylsulfanyl)aniline after deprotection.

Modifications on the Benzyl Group or the Sulfur Atom

Functionalization is also possible on the benzylsulfanyl portion of the molecule. This includes substitutions on the benzyl ring and oxidation of the sulfur atom.

Modifications on the Benzyl Group: While direct substitution on the benzyl ring of this compound is challenging, derivatives with substituted benzyl groups can be readily synthesized. This is typically achieved by starting with a substituted benzyl halide (e.g., 4-fluorobenzyl bromide) and reacting it with 4-aminothiophenol (B129426). This approach allows for the incorporation of a wide variety of functional groups onto the benzyl ring.

Oxidation of the Sulfur Atom: The thioether linkage is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. Selective oxidation to the sulfoxide can be accomplished using mild oxidizing agents like hydrogen peroxide in acetic acid. samipubco.com This reaction is often highly selective, avoiding overoxidation to the sulfone. samipubco.com Stronger oxidizing conditions or different reagents, such as urea-hydrogen peroxide with phthalic anhydride, can achieve complete oxidation to the sulfone. echemcom.com The resulting 4-(benzylsulfinyl)aniline and 4-(benzylsulfonyl)aniline derivatives have significantly different electronic properties compared to the parent sulfide (B99878).

Structural and Electronic Impacts of Derivatization

Chemical modifications at any of the available sites on this compound have profound effects on the molecule's structural and electronic characteristics.

Structural Impacts: X-ray crystallography studies on related molecules, such as (E)-N-[4-(Methylsulfonyl)benzylidene]aniline, reveal key structural features. In this imine derivative of a sulfone, the dihedral angle between the two aromatic rings is significant (62.07°), indicating a twisted, non-planar conformation. nih.gov The crystal packing is stabilized by weak intermolecular interactions like C—H⋯O hydrogen bonds and π–π stacking. nih.govnih.gov Similar effects would be expected in derivatives of this compound. For example, N-acylation or N-sulfonylation would alter the geometry around the nitrogen atom from trigonal pyramidal towards trigonal planar, influencing bond angles and lengths. The oxidation of the sulfur atom from a sulfide to a sulfoxide introduces a chiral center, while oxidation to a sulfone creates a tetrahedral geometry at the sulfur, significantly increasing steric bulk.

Electronic Impacts: Derivatization dramatically alters the electronic landscape of the molecule. Density Functional Theory (DFT) studies on aniline derivatives show that the nature of substituents strongly influences the frontier molecular orbitals (HOMO and LUMO) and the energy gap between them.

N-Acylation/N-Sulfonylation: Attaching an electron-withdrawing acyl or sulfonyl group to the aniline nitrogen decreases the electron-donating ability of the amino group, lowering the energy of the HOMO and increasing the ionization potential.

Ring Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the aniline or benzyl rings will similarly modulate the electronic properties.

Sulfur Oxidation: The oxidation of the thioether to a sulfoxide and particularly to a sulfone has a major electronic impact. The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which would significantly lower both the HOMO and LUMO energy levels and increase the molecule's electron affinity. This conversion changes the benzylsulfanyl group from a weak deactivator to a strong deactivator in the context of electrophilic aromatic substitution.

Applications of Derivatives in Non-Biological Research

While many aniline derivatives find use in pharmaceuticals, their applications in non-biological research, particularly as synthetic intermediates and materials precursors, are extensive.

Synthetic Intermediates: The derivatives of this compound are versatile building blocks for more complex molecules. For example, the aniline moiety can be diazotized and converted into a wide range of other functional groups. The sulfone derivative, 4-(benzylsulfonyl)aniline, can serve as a precursor for various heterocyclic compounds or as a key fragment in the synthesis of functional materials. The synthesis of compounds like 5-(ethylsulfonyl)-2-methoxyaniline, an important pharmacological fragment, from simpler precursors underscores the role of sulfonyl anilines as crucial synthetic intermediates. nih.gov

Materials Precursors: Aniline and its derivatives are primary monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. nih.govresearchgate.net Functionalized anilines can be polymerized to create polymers with tailored properties. researchgate.net Derivatives of this compound could be used as monomers in oxidative polymerization to produce novel polyanilines. The benzylsulfanyl or benzylsulfonyl groups would impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, or electronic properties. For instance, polymerization of aniline derivatives with sulfur-containing reagents like sulfur monochloride has been used to create poly[N,N-(phenylamino)disulfides], which exhibit interesting colors and conjugation along the polymer backbone. nih.gov This suggests that the sulfur moiety in this compound derivatives could be leveraged to create unique polymeric materials. nih.gov

Applications of 4 Benzylsulfanyl Aniline in Non Clinical Research Areas

Role as a Synthetic Building Block in Organic Synthesis

The utility of an organic molecule as a synthetic building block is determined by its reactivity and the ability of its functional groups to participate in reactions that form new chemical bonds and structures. For 4-(Benzylsulfanyl)aniline, the primary reactive sites are the amino group on the aniline (B41778) ring and the aromatic rings themselves.

Precursor to Heterocyclic Compounds

Aniline and its derivatives are common starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds through reactions such as condensations with dicarbonyl compounds (e.g., in Paal-Knorr pyrrole (B145914) synthesis) or through more complex cyclization strategies. The presence of the benzylsulfanyl group at the para-position could influence the reactivity of the aniline nitrogen and the aromatic ring, potentially directing the outcome of such cyclization reactions.

However, a detailed search of scientific literature did not yield specific examples or dedicated studies where this compound is explicitly used as a direct precursor for the synthesis of heterocyclic compounds like thiazoles, benzothiazoles, indoles, or quinolines. Research in this area tends to focus on broader classes of anilines or does not specify the use of this particular substituted aniline.

Intermediate in Multi-step Synthesis of Complex Molecules

In the context of multi-step organic synthesis, a molecule like this compound could serve as a valuable intermediate. The benzylsulfanyl group might be incorporated to introduce a sulfur atom into a target molecule or to act as a protecting group that can be removed at a later synthetic stage.

Presently, there is a lack of documented multi-step syntheses in publicly available databases where this compound is identified as a key intermediate in the construction of complex natural products or pharmaceutically relevant molecules. Synthetic routes are often highly specific to the target molecule, and the choice of intermediates is vast.

Potential in Materials Science and Polymer Chemistry

The incorporation of specific functional groups into monomers can impart unique properties to the resulting polymers, such as conductivity, optical activity, or thermal stability.

Monomer for Advanced Polymeric Materials (e.g., conducting polymers)

Polyaniline is a well-known conducting polymer. The properties of polyaniline can be tuned by substituting the aniline monomer. The presence of a sulfur-containing substituent like benzylsulfanyl could theoretically influence the electronic properties and processability of the resulting polymer.

Nevertheless, there is no specific research available that describes the polymerization of this compound or the properties of the corresponding polymer. Studies on sulfur-containing polymers often utilize different monomers.

Components in Optoelectronic Materials

Organic molecules with conjugated systems and heteroatoms can exhibit interesting optical and electronic properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The combination of the aniline and benzyl (B1604629) sulfide (B99878) moieties in this compound could lead to such properties.

However, the scientific literature does not currently contain studies that have investigated the optoelectronic properties of this compound or its incorporation into optoelectronic materials.

Utility in Chemo-sensing and Analytical Methodologies (non-biological)**

Molecules with specific binding sites, such as the amino group and the sulfur atom in this compound, can be utilized in the development of chemical sensors for the detection of ions or neutral molecules.

A review of the literature did not provide any instances of this compound being employed as a chemosensor or in the development of analytical methodologies for non-biological applications. Research in this field typically involves molecules designed with specific chromophores or fluorophores that signal a binding event, and this compound has not been reported in such a context.

Application as a Ligand in Coordination Chemistry (non-biological modeling)

No data is available for this section.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency

While established methods for synthesizing 4-(benzylsulfanyl)aniline exist, the development of more efficient, cost-effective, and sustainable synthetic strategies remains a primary objective. Future research will likely focus on methodologies that offer higher yields, shorter reaction times, and milder conditions.

Key areas for investigation include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times in N-arylation and S-alkylation reactions. nih.govsemanticscholar.org Investigating microwave-mediated protocols for the synthesis of 4-(anilinoquinazolines) from related anilines has shown significant rate enhancements, a strategy that could be adapted for this compound. nih.govsemanticscholar.org

Catalyst Development: The exploration of novel catalysts is crucial. This includes employing inexpensive and environmentally benign catalysts, such as potassium ferrocyanide, which has proven effective in the solvent-free synthesis of related heterocyclic compounds like benzimidazoles. Research into reusable catalysts could also improve the economic feasibility of large-scale production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow process could lead to a more efficient and reproducible manufacturing method.

Exploration of Undiscovered Reactivity Pathways

The bifunctional nature of this compound, with its nucleophilic amino group and sulfur-containing side chain, presents a rich landscape for exploring novel reactivity. Future studies could unveil new transformations and expand its utility as a synthetic intermediate.

Prospective research pathways include:

N-Arylation and Coupling Reactions: While the aniline (B41778) moiety is known to participate in N-arylation, a systematic exploration of its reactivity with a broader range of electrophiles and under various catalytic conditions (e.g., Buchwald-Hartwig or Ullmann coupling) could yield novel derivatives. nih.gov The reactivity of substituted anilines in these reactions is highly dependent on electronic and steric factors, suggesting a wide scope for investigation. nih.gov

Heterocycle Synthesis: The aniline functional group is a key precursor for the synthesis of numerous nitrogen-containing heterocycles. Research into its use for constructing benzimidazoles, quinolines, and other pharmacologically relevant scaffolds is a promising area. ijrpc.com For instance, the condensation of anilines with aldehydes or carboxylic acids is a common route to benzimidazoles. ijrpc.com

Sulfur Atom Reactivity: The benzylsulfanyl group's sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, creating derivatives with potentially different chemical and physical properties. These oxidized forms could exhibit altered biological activities or serve as intermediates for further functionalization.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. A detailed study of its regioselectivity in reactions such as halogenation, nitration, and Friedel-Crafts reactions could provide access to a variety of polysubstituted derivatives.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Advanced computational studies on this compound can accelerate the discovery of its potential applications.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts of this compound and its derivatives. nih.govresearchgate.netresearchgate.net These theoretical data can be compared with experimental results to confirm structures and understand electronic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of this compound derivatives with their potential biological activities or physical properties, such as lipophilicity. researchgate.net By generating mathematical models, QSAR can predict the properties of unsynthesized compounds, prioritizing synthetic efforts. researchgate.net

Molecular Docking: For derivatives with potential therapeutic applications, molecular docking simulations can predict the binding modes and affinities with biological targets like enzymes or receptors. nih.govresearchgate.net This approach is instrumental in rational drug design and has been used to study related inhibitor compounds. nih.gov

Reactivity Prediction: Computational models can predict sites of reactivity for both electrophilic and nucleophilic attack, helping to rationalize observed reaction outcomes and predict new reactivity pathways. Analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's electronic behavior. researchgate.net

Integration into Novel Materials and Functional Systems

The unique structure of this compound makes it an attractive building block for the creation of novel materials and functional systems with tailored properties.

Potential areas for integration include:

Biologically Active Agents: Derivatives of aniline and related benzyl (B1604629) compounds have shown promise as multifunctional agents for treating diseases like Parkinson's. nih.govresearchgate.net Future work could focus on designing and synthesizing this compound derivatives as potential monoamine oxidase (MAO) inhibitors, antioxidants, or anti-neuroinflammatory agents. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen and sulfur atoms can act as coordination sites for metal ions. This presents an opportunity to use this compound as a ligand for the synthesis of MOFs or coordination polymers. nih.gov These materials have potential applications in catalysis, gas storage, and sensing.

Functional Dyes and Probes: The aromatic system of this compound could be modified to create novel dyes. For example, the synthesis of azo dyes from aniline precursors is a well-established field, and new derivatives could be explored for their chromophoric properties. nih.gov

Polymer Science: The aniline moiety can be used for the synthesis of polyanilines or other functional polymers. Incorporating the benzylsulfanyl group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index.

| Research Area | Specific Focus | Potential Outcome |

|---|---|---|

| Novel Synthesis | Microwave-assisted reactions, green catalysts, one-pot synthesis | Higher efficiency, reduced cost, and environmental impact |

| Reactivity | N-arylation, heterocycle formation, sulfur oxidation | New derivatives and expanded use as a chemical intermediate |

| Computational Studies | DFT, QSAR, molecular docking | Predictive models for properties, reactivity, and biological activity |

| Materials Science | Biologically active agents, coordination polymers, functional dyes | Novel materials with applications in medicine, catalysis, and electronics |

Environmental Considerations in Synthesis and Application

Adopting green chemistry principles in the synthesis and application of this compound is essential for sustainable development. Future research must prioritize environmentally friendly practices.

Key environmental considerations include:

Green Solvents: Efforts should be made to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or to develop solvent-free reaction conditions. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. One-pot syntheses and cascade reactions are particularly effective in this regard. ijrpc.com

Renewable Feedstocks: Investigating the synthesis of this compound or its precursors from renewable biomass sources could significantly reduce its environmental footprint.

Biodegradability and Toxicity: As new derivatives are synthesized and considered for various applications, it is crucial to evaluate their environmental fate, including their biodegradability and potential toxicity to ecosystems.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovative solutions in synthesis, medicine, and materials science.

Q & A

Q. What are the standard synthetic routes for 4-(Benzylsulfanyl)aniline, and how can reaction conditions be optimized for academic-scale production?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A validated method involves reacting 4-aminothiophenol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C. Optimization includes:

- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials and byproducts.

- Yield improvement : Controlled stoichiometry (1:1.2 molar ratio of 4-aminothiophenol to benzyl bromide) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- ¹H/¹³C NMR : Confirm the benzylsulfanyl group via aromatic proton signals (δ 6.5–7.5 ppm for aniline) and the benzyl CH₂S resonance (δ 3.8–4.2 ppm). The absence of NH₂ proton splitting indicates para-substitution .

- FT-IR : Look for N–H stretching (~3400 cm⁻¹), C–S (680–700 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹).

- Mass spectrometry (ESI-MS) : Molecular ion peak ([M+H]⁺) at m/z 231.1 (C₁₃H₁₃NS⁺) .

Q. What are the solubility and stability considerations for this compound in common laboratory solvents under varying storage conditions?

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).

- Stability :

Advanced Research Questions

Q. How can researchers systematically optimize benzylsulfanyl group introduction in aniline derivatives while minimizing undesired side reactions?

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzyl ring reduce NAS reactivity, necessitating harsher conditions (e.g., CuI catalysis).

- Side-reaction mitigation :

Q. What structure-activity relationship (SAR) insights exist for benzylsulfanyl-containing anilines in antimicrobial applications, and how can these guide derivative design?

- Antimycobacterial activity : Derivatives with electron-deficient benzyl groups (e.g., 4-CF₃ substitution) show enhanced activity against M. tuberculosis (MIC = 8–16 µM), likely due to improved membrane penetration.

- Antimalarial potential : Chalcone derivatives of this compound exhibit IC₅₀ values of 1.2–3.5 µM against Plasmodium falciparum by targeting heme detoxification pathways .

Q. What analytical strategies are recommended for resolving contradictory biological activity data in benzylsulfanyl-aniline derivative studies?

- Purity validation : Use HPLC-MS to rule out impurities (>95% purity threshold).

- Dose-response curves : Calculate EC₅₀/IC₅₀ values across ≥3 independent replicates to confirm reproducibility.

- Cellular cytotoxicity assays : Parallel testing on mammalian cell lines (e.g., HeLa) to distinguish selective antimicrobial activity from general toxicity .

Q. How can researchers validate potential antimycobacterial activity of this compound derivatives while accounting for multidrug-resistant Mycobacterium tuberculosis strains?

- Resistant strain panels : Test against INH-resistant M. tuberculosis (e.g., strain 735719/98) using the microplate Alamar Blue assay.